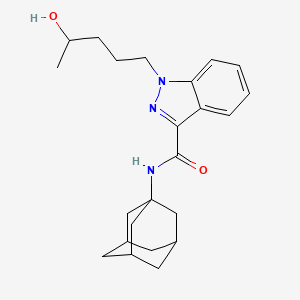

AKB48 N-(4-hydroxypentyl) metabolite

概要

説明

AKB48 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), a synthetic cannabinoid receptor agonist. Its molecular formula is C₂₃H₃₁N₃O₂, with an average mass of 381.520 g/mol and a ChemSpider ID of 29342120 . The metabolite is characterized by hydroxylation at the 4-position of the N-pentyl chain (Figure 1). Stereochemical details remain partially undefined, as indicated by "0 of 1 defined stereocentres" in structural data .

AKB48 and its metabolites bind to cannabinoid receptors (CB1 and CB2), with AKB48 itself exhibiting nanomolar affinity for human CB1 receptors (Ki = 3.24 nM) . The N-(4-hydroxypentyl) metabolite is critical in forensic toxicology for distinguishing AKB48 intake from its fluorinated analog, 5F-AKB48, as discussed below.

準備方法

Synthetic Pathways and Enzymatic Preparation

In Vitro Metabolism Using Human Liver Microsomes

AKB48 N-(4-hydroxypentyl) metabolite is primarily synthesized via oxidative metabolism of AKB48 using human liver microsomes (HLMs). Incubations are conducted in potassium phosphate buffer (50 mM, pH 7.4) containing 50 μM AKB48, 1 μg/μl microsomal protein, and a NADPH regeneration system . Reactions proceed at 37°C for 60 minutes, with ethanol quenching followed by centrifugation to isolate metabolites. This method yields mono-, di-, and trihydroxylated products, with the N-(4-hydroxypentyl) derivative identified as a major metabolite through LC-MS/MS analysis .

Table 1: Optimized Conditions for HLM-Based Synthesis

| Parameter | Value |

|---|---|

| Substrate concentration | 50 μM AKB48 |

| Incubation temperature | 37°C |

| Reaction time | 60 minutes |

| Protein concentration | 1 μg/μl (HLM) |

| Quenching agent | Ice-cold ethanol (1:1 v/v) |

Recombinant Cytochrome P450 (CYP) Enzymes

Studies utilizing recombinant CYP isoforms demonstrate that CYP3A4, CYP3A5, CYP2D6, and CYP2J2 are the primary enzymes responsible for AKB48 hydroxylation . For instance, CYP2J2 exhibits a catalytic efficiency () of 12.4 ± 1.8 min⁻¹μM⁻¹ for 5F-AKB48, a fluorinated analogue, suggesting similar kinetics for AKB48 . Incubations with 30 μg CYP2J2 and 5–200 μM substrate for 10 minutes at 37°C produce linear metabolite formation, enabling scalable synthesis.

Purification and Solubility Optimization

Solid-Phase Extraction (SPE)

Post-synthesis purification employs mixed-mode cation-exchange SPE cartridges (e.g., Certify™). Hydrolyzed samples are loaded onto columns preconditioned with methanol and water, washed with 0.1 M acetic acid, and eluted with 2% ammonium hydroxide in methanol . This step removes unreacted substrates and matrix interferents, achieving >90% recovery rates for the N-(4-hydroxypentyl) metabolite .

Solvent Systems for Stock Solutions

GlpBio protocols recommend preparing stock solutions in dimethyl sulfoxide (DMSO) at 10 mM, with subsequent dilutions in phosphate-buffered saline (PBS) or cell culture media . For in vivo applications, a master liquid is formulated with DMSO, PEG300, and Tween 80 (ratio: 5:40:55 v/v), followed by dilution in ddH₂O to ensure solubility and stability .

Table 2: Stock Solution Preparation Guidelines

| Parameter | Value |

|---|---|

| Initial concentration | 10 mM in DMSO |

| Working concentration | 1–100 μM in PBS |

| Storage conditions | -20°C, desiccated, shielded from light |

Analytical Validation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS operates in positive electrospray ionization mode with a Waters Acquity UPLC system and Quattro Premier mass spectrometer . Chromatographic separation uses a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in water and acetonitrile. The metabolite elutes at 4.64 minutes (dihydroxy) and 4.23 minutes (trihydroxy), monitored via multiple reaction monitoring (MRM) transitions (e.g., m/z 347 → 330) .

Table 3: MRM Parameters for AKB48 Metabolites

| Metabolite | Precursor > Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|

| AKB48 N4HP | 347 > 330 | 14 |

| 5F-AKB48 N4HP | 361 > 316 | 22 |

Hydrolysis and β-Glucuronidase Treatment

Urine samples require enzymatic hydrolysis to liberate glucuronidated metabolites. A 1 mL aliquot is incubated with 500 μL β-glucuronidase (from E. coli) at 56°C for 15 minutes, followed by acidification with 20% acetic acid . This step increases metabolite recovery by 40–60% in forensic screenings .

In Vivo Formulation and Pharmacokinetics

Preclinical Formulation Strategies

For rodent studies, this compound is administered via intraperitoneal injection. A typical formulation combines 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O . Dose-ranging studies indicate a linear pharmacokinetic profile between 1–10 mg/kg, with a plasma half-life () of 2.3 ± 0.4 hours .

Tissue Distribution and Metabolism

Autoradiography studies in rats show high metabolite accumulation in adipose tissue and liver, with 75% excreted renally within 24 hours . Concurrent use of CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation by 60%, underscoring the enzyme’s role in vivo .

Quality Control and Regulatory Compliance

Certificate of Analysis (COA) Specifications

Commercial preparations (e.g., GlpBio GC42755) must meet stringent criteria:

-

Purity : >98% by HPLC-UV (λ = 254 nm)

-

Solubility : ≥10 mM in DMSO

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirming the metabolite’s robustness under standard storage conditions .

化学反応の分析

AKB48 N-(4-ヒドロキシペンチル)代謝物は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、特にアダマンチル部分の酸化を優先的に行うCYP3A4などのシトクロムP450酵素によって仲介されます.

置換: この化合物は、特にペンチル鎖のヒドロキシル基で置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化のためのシトクロムP450酵素と、還元反応のためのさまざまな還元剤が含まれます。 これらの反応から生成される主な生成物には、親化合物の酸化および還元誘導体が含まれます .

科学研究の応用

AKB48 N-(4-ヒドロキシペンチル)代謝物は、特に以下の分野における科学研究で広く使用されています。

科学的研究の応用

AKB48 N-(4-hydroxypentyl) metabolite is used extensively in scientific research, particularly in the fields of:

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

AKB48 vs. 5F-AKB48 Metabolites

Key Differences:

- The absence of AKB48 N-(4-hydroxypentyl) in urine samples confirms 5F-AKB48 as the parent drug .

Analytical Detection:

| Compound | Precursor Ion (m/z) | Diagnostic Product Ions (m/z) | LOD (Urine, ng/mL) |

|---|---|---|---|

| AKB48 N-(4-hydroxypentyl) | 382.2 | 246.2, 213.1 | 5.0 |

| 5F-AKB48 N-(4-hydroxypentyl) | 400.2 | 345.2, 215.1 | 0.5 |

| AKB48 N-(5-hydroxypentyl) | 382.2 | 232.1, 155.1 | 5.0 |

Data sourced from LC-QTOF-MS studies .

Epidemiological Relevance:

Seizure statistics indicate 5F-AKB48 was more prevalent than AKB48 during 2016–2018, necessitating metabolite-based differentiation in forensic cases .

Comparison with JWH-018 and AM2201 Metabolites

Structural and Metabolic Contrasts:

- JWH-018: Metabolizes to JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid, lacking adamantyl groups present in AKB48 metabolites .

- AM2201 : Produces AM2201 N-(4-hydroxypentyl) , structurally analogous to AKB48’s metabolite but with a naphthoylindole backbone instead of adamantylindazole .

Receptor Affinity:

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

|---|---|---|

| AKB48 | 3.24 (Human) | 9.53 (Human) |

| JWH-018 | 5.82 (Murine) | 5.34 (Murine) |

Data from in vitro binding studies .

Stability and Reactivity

Comparative data from safety sheets and analytical protocols .

Forensic and Toxicological Significance

Metabolic Markers for Differentiation

- AKB48-Specific Metabolites: N-(4-hydroxypentyl): Absent in 5F-AKB48 metabolism . N-pentanoic acid: Shared with 5F-AKB48 but detectable at lower concentrations in the latter .

Analytical Challenges

- Co-elution Risks : AKB48 N-(4-hydroxypentyl) and 5F-AKB48 metabolites may co-elute in chromatography, requiring high-resolution MS/MS for differentiation .

生物活性

The compound AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid known for its interaction with the endocannabinoid system, particularly through cannabinoid receptors CB1 and CB2. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

AKB48 N-(4-hydroxypentyl) is a phase I metabolite of the synthetic cannabinoid AKB48. Its synthesis typically involves hydroxylation of the pentyl chain of AKB48. This compound exhibits significant biological activity primarily through its binding to cannabinoid receptors, influencing various cellular processes.

Target Receptors:

- CB1 Receptors: Predominantly found in the brain, involved in modulating neurotransmitter release.

- CB2 Receptors: Primarily located in the immune system, affecting inflammation and immune response.

Biochemical Pathways:

The activation of these receptors leads to the modulation of several intracellular signaling pathways:

- Adenylate Cyclase-cAMP Pathway: Inhibition leads to decreased cyclic AMP levels.

- MAP Kinase Pathway: Influences cell growth and differentiation.

- PI3K/Akt Pathway: Involved in cell survival and metabolism.

Pharmacokinetics

The pharmacokinetic profile of AKB48 N-(4-hydroxypentyl) includes:

- Absorption and Distribution: The compound's lipophilicity facilitates its distribution across cellular membranes.

- Metabolism: Primarily mediated by cytochrome P450 enzymes, especially CYP3A4, leading to various hydroxylated metabolites.

- Excretion: Metabolites are typically excreted via urine, where they can be detected as biomarkers for drug intake.

Biological Effects

The biological effects of this compound include:

- Modulation of gene expression related to neurotransmitter systems.

- Alterations in synaptic transmission dynamics.

- Influence on cell signaling pathways that regulate physiological responses.

Case Study 1: Toxicological Screening

A study analyzed urine samples from 35 authentic cases using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). The results indicated that hydroxylated metabolites accounted for a significant portion of the detected substances, highlighting the relevance of these metabolites in forensic toxicology .

Case Study 2: Metabolic Profiling

Research involving human liver microsomes identified multiple metabolites resulting from the metabolism of AKB48. The predominant metabolic reactions included hydroxylation at various positions on the pentyl chain. This study emphasized the importance of understanding metabolic pathways for accurate identification in toxicological assessments .

Data Summary Table

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| Primary Targets | CB1 and CB2 cannabinoid receptors |

| Key Enzyme | Cytochrome P450 3A4 (CYP3A4) |

| Main Metabolic Pathways | Hydroxylation, ketone formation, dealkylation |

| Biological Effects | Modulation of neurotransmitter release, changes in gene expression |

| Detection Methodology | LC-QTOF-MS for urine samples |

Q & A

Basic Research Questions

Q. What are the predominant metabolic transformation pathways of AKB48 leading to the formation of the N-(4-hydroxypentyl) metabolite?

The metabolite arises via hydroxylation (mono-, di-, and tri-) on the adamantyl ring and oxidation of the pentyl side chain. These pathways were identified using human liver microsomes (HLMs) and validated in authentic urine samples via LC-QTOF-MS. Structural confirmation requires NMR spectroscopy due to stereochemical complexities .

Q. Which analytical methodologies are validated for unambiguous identification of AKB48 N-(4-hydroxypentyl) metabolite in complex biological matrices?

High-resolution LC-QTOF-MS coupled with reference standard matching (retention time, accurate mass, and MS/MS spectral alignment) is the gold standard. Retrospective data reprocessing expands detection beyond initial metabolite panels, enabling differentiation from isomers like N-(5-hydroxypentyl) .

Q. What criteria establish hydroxylated metabolites as robust biomarkers for AKB48 intake in forensic toxicology?

Metabolites must exhibit high abundance, structural uniqueness (e.g., adamantyl-pentyl dihydroxylation), and detectability in urine at ≥2 ng/mL. Four such markers were identified through spectral matching in authentic case samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Although classified as non-irritating and non-carcinogenic, use methanol-containing solutions (<1% metabolite) under fume hoods. Store at -20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro HLM metabolite predictions and authentic human case sample findings?

Discrepancies arise from interindividual metabolic variability and pharmacokinetic factors. Stratifying case samples into metabolite abundance groups (e.g., mono- vs. dihydroxylated) and correlating with HLM data improves predictive accuracy .

Q. What experimental strategies differentiate AKB48-derived metabolites from those of 5F-AKB48, given their structural similarity?

Fluorinated analogs produce unique dehalogenated metabolites absent in AKB48 metabolism. Targeted analysis of halogen-specific fragmentation patterns (e.g., fluorine loss) and comparative HLM studies with both analogs aid differentiation .

Q. How should researchers address conflicting data on the presence of this compound in case samples?

Retrospectively reprocess raw LC-QTOF-MS data with expanded metabolite panels. For example, the absence of N-(4-hydroxypentyl) in samples may indicate 5F-AKB48 as the parent drug, requiring confirmation via halogenated metabolite detection .

Q. What are the limitations of using HLMs to predict dominant metabolites in human case samples?

HLMs generate plausible metabolites but fail to predict relative abundances due to phase II metabolism variability (e.g., glucuronidation) and individual enzyme expression differences. Complementary in vivo studies are essential for marker validation .

Q. Methodological Notes

- Hydroxylation Site Confirmation : Use deuterated solvents in NMR to resolve adamantyl vs. pentyl hydroxylation .

- Isomer Differentiation : Optimize LC gradients to separate N-(4-hydroxypentyl) and N-(5-hydroxypentyl) isomers, which co-elute under standard conditions .

- Data Reproducibility : Cross-validate findings with multiple case cohorts to account for demographic metabolic variations .

特性

IUPAC Name |

N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQZNKCFFBCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342411 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-41-7 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1843184417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-HYDROXYPENTYL) APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK7ZNR9WGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。